molecular formula C15H16FNO B1329048 5-Fluoro-2-(2-isopropylphenoxy)aniline CAS No. 946774-90-9

5-Fluoro-2-(2-isopropylphenoxy)aniline

Cat. No.: B1329048
CAS No.: 946774-90-9
M. Wt: 245.29 g/mol
InChI Key: SZPNJRARXMRWJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-isopropylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(2-isopropylphenoxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2-isopropylphenoxy)aniline is unique due to the presence of both the fluorine atom and the isopropyl group, which confer specific chemical properties and reactivity. These features make it particularly valuable in certain research and industrial applications .

Biological Activity

5-Fluoro-2-(2-isopropylphenoxy)aniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of a fluorine atom and an isopropylphenoxy group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆FNO
  • Molecular Weight : 245.29 g/mol
  • CAS Number : 946774-90-9
  • MDL Number : MFCD08687832

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets in biological systems. Similar compounds have been shown to:

  • Inhibit Enzyme Activity : Many phenoxy derivatives can inhibit specific enzymes, which may lead to altered metabolic pathways.
  • Interfere with Cellular Signaling : These compounds can disrupt cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, similar to other phenoxy compounds. The presence of the fluorine atom could enhance its reactivity against microbial targets.
  • Anticancer Properties : Some studies on related compounds indicate potential anticancer effects through apoptosis induction in cancer cells. The specific mechanisms remain to be elucidated for this compound.
  • Anti-inflammatory Effects : Related phenoxy compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting that this compound might possess similar effects.

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameBiological ActivityReference
3-Chloro-4-(4-isopropylphenoxy)anilineAntimalarial activity
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)anilineEnzyme inhibition
3-Chloro-4-(trifluoromethylthio)anilineAnticancer properties

Study Example: Antimicrobial Activity

A study conducted on phenoxy derivatives indicated that compounds with similar structures to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the effectiveness of these compounds against various bacterial strains, revealing that structural modifications could enhance their potency.

Study Example: Anticancer Potential

Research into the anticancer properties of phenoxy-substituted anilines has shown promising results in inducing apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives could reduce cell viability significantly, suggesting a pathway for further development into anticancer agents.

Applications in Research and Industry

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Analytical Chemistry : Utilized in chromatography and mass spectrometry for separating and identifying components in complex mixtures.
  • Biopharma Production : Could serve as an intermediate in synthesizing biologically active compounds.

Properties

IUPAC Name

5-fluoro-2-(2-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPNJRARXMRWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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